![molecular formula C19H14F2N2O4 B3010016 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 1171624-91-1](/img/structure/B3010016.png)

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

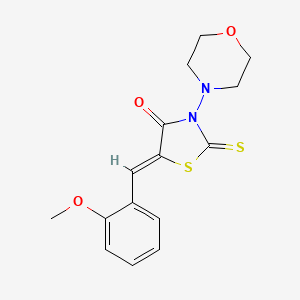

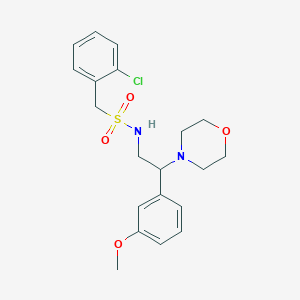

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company Biotrial. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC, and are involved in a range of physiological processes, including pain perception, appetite regulation, and mood.

Applications De Recherche Scientifique

Antitumor Activity Evaluation

Studies on benzothiazole derivatives, including compounds like "2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings," have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. These investigations highlight the potential of benzothiazole derivatives in cancer research, suggesting that compounds with similar structures could have promising applications in the development of anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Corrosion Inhibition

Research on "2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives" and their synthesis has been explored for corrosion prevention efficiencies. These compounds were tested with steel coupons in acidic mediums, demonstrating their potential as corrosion inhibitors. This suggests that related acetamide derivatives could be explored for their applications in protecting metals against corrosion (A. Yıldırım, M. Çetin, 2008).

Enzyme Inhibition

The synthesis of new compounds with benzodioxane and acetamide moieties aimed at investigating their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase indicates the importance of such structures in developing enzyme inhibitors. These findings open up avenues for the use of similar compounds in studying enzyme inhibition mechanisms and potential therapeutic applications (M. Abbasi et al., 2019).

Antimicrobial Activity

The design, synthesis, and evaluation of antimicrobial activity of substituted 2-aminobenzothiazoles derivatives highlight the antimicrobial potential of this class of compounds. With resistance to microbial infections being a major global health challenge, these studies underscore the relevance of exploring similar compounds for their antimicrobial properties (D. G. Anuse et al., 2019).

Propriétés

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4/c20-14-2-1-3-15(21)13(14)9-22-19(24)8-12-7-17(27-23-12)11-4-5-16-18(6-11)26-10-25-16/h1-7H,8-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXDEOYEHOQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)